1-(Bromomethyl)-4-nitro-2-(trifluoromethoxy)benzene
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Overview
Description
1-(Bromomethyl)-4-nitro-2-(trifluoromethoxy)benzene is an organic compound that features a bromomethyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-nitro-2-(trifluoromethoxy)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 4-nitro-2-(trifluoromethoxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-nitro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of 1-(Aminomethyl)-4-nitro-2-(trifluoromethoxy)benzene.
Oxidation: Formation of 4-nitro-2-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
1-(Bromomethyl)-4-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Medicine: Research into its potential as a precursor for drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-nitro-2-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new carbon-nucleophile bonds.
Reduction: The nitro group undergoes a series of electron transfer reactions, ultimately being converted to an amino group.
Oxidation: The bromomethyl group is oxidized through the addition of oxygen atoms, leading to the formation of a carboxylic acid.
Comparison with Similar Compounds
- 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene
- 1-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)benzene
- 1-(Bromomethyl)-2-(difluoromethyl)benzene
Comparison: 1-(Bromomethyl)-4-nitro-2-(trifluoromethoxy)benzene is unique due to the presence of both a nitro group and a trifluoromethoxy group on the benzene ring. This combination of electron-withdrawing groups significantly affects the compound’s reactivity and properties.
Properties
Molecular Formula |
C8H5BrF3NO3 |
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Molecular Weight |
300.03 g/mol |
IUPAC Name |
1-(bromomethyl)-4-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-5-1-2-6(13(14)15)3-7(5)16-8(10,11)12/h1-3H,4H2 |
InChI Key |
PYZNSSYZRZGCKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)CBr |
Origin of Product |
United States |
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